ethyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a thiazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of enzyme interactions and metabolic pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl {4-[2-(2-fluorophenyl)-4-hydroxy-5-oxo-3-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetate: This compound shares a similar core structure but differs in the substituents attached to the rings.
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: Another related compound with a different arrangement of functional groups.
Uniqueness
Ethyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H27FN2O6S |
---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
ethyl 2-[(3E)-2-(4-fluorophenyl)-3-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C28H27FN2O6S/c1-5-13-37-20-12-9-18(14-15(20)3)23(32)21-22(17-7-10-19(29)11-8-17)31(26(34)24(21)33)28-30-16(4)25(38-28)27(35)36-6-2/h7-12,14,22,32H,5-6,13H2,1-4H3/b23-21+ |
InChI Key |
DVEIHFKLIQFSAH-XTQSDGFTSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)F)/O)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)F)O)C |
Origin of Product |
United States |
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